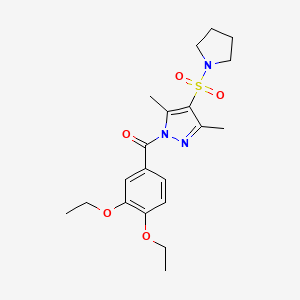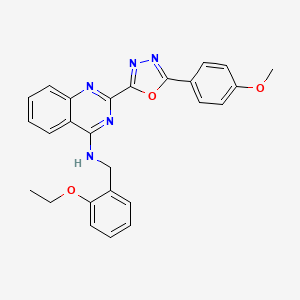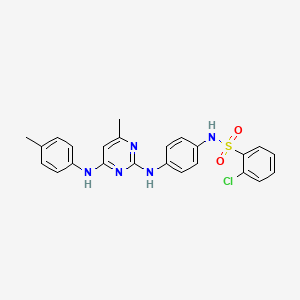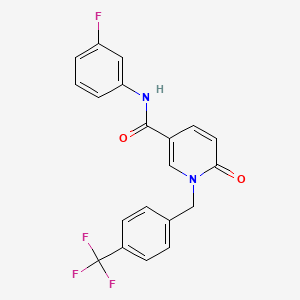![molecular formula C14H16BrN3O3S B11255393 3-(4-Bromophenyl)-8-(methylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11255393.png)
3-(4-Bromophenyl)-8-(methylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multiple steps, including esterification, one-pot heterocyclization, and etherification reactions . The reaction conditions often require specific catalysts and solvents to ensure the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and cost-efficiency. These methods often involve large-scale reactions under controlled conditions, utilizing advanced technologies to ensure consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE include other spirocyclic derivatives such as spirotetramat and spirodiclofen . These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
The uniqueness of 3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H16BrN3O3S |
|---|---|
Molecular Weight |
386.27 g/mol |
IUPAC Name |
3-(4-bromophenyl)-8-methylsulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C14H16BrN3O3S/c1-22(20,21)18-8-6-14(7-9-18)16-12(13(19)17-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,19) |
InChI Key |
PTJHYSBTEDYVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B11255314.png)


amino}phenyl)acetamide](/img/structure/B11255339.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11255342.png)
![1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B11255344.png)
![2-(4-Chlorophenyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide](/img/structure/B11255346.png)
![2-(phenylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B11255350.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11255363.png)
![2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11255368.png)

![3-tert-butyl-7-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11255372.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11255381.png)
